molecular formula C24H23BrN6O B11563747 2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11563747
M. Wt: 491.4 g/mol
InChI Key: JYUHMWYIGYIOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, a bromobenzoyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Bromobenzoyl Group: This step involves the acylation of the piperazine nitrogen with 2-bromobenzoyl chloride.

    Addition of the Pyrazolyl Group: The final step involves the coupling of the quinoxaline core with a pyrazolyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
  • 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Uniqueness

2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is unique due to the presence of the bromobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

Molecular Formula

C24H23BrN6O

Molecular Weight

491.4 g/mol

IUPAC Name

(2-bromophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H23BrN6O/c1-16-15-17(2)31(28-16)23-22(26-20-9-5-6-10-21(20)27-23)29-11-13-30(14-12-29)24(32)18-7-3-4-8-19(18)25/h3-10,15H,11-14H2,1-2H3

InChI Key

JYUHMWYIGYIOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC=CC=C5Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.